Fmoc-D-Homocys(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis
Fmoc-D-Homocys(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental protocols for Fmoc-D-Homocys(Trt)-OH, a critical building block in modern peptide chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in peptide synthesis and drug development, offering detailed information to facilitate its effective use in the laboratory.
Core Chemical Properties
Fmoc-D-Homocys(Trt)-OH, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine, is a derivative of the non-proteinogenic amino acid D-homocysteine. The Nα-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the thiol side chain is protected by the acid-labile Trt (trityl) group. This orthogonal protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The incorporation of D-homocysteine can enhance the proteolytic stability of peptides, a desirable characteristic for therapeutic peptide development.
Table 1: Physicochemical Properties of Fmoc-D-Homocys(Trt)-OH
| Property | Value | Reference(s) |
| CAS Number | 1007840-62-1 | [2][3] |
| Molecular Formula | C₃₈H₃₃NO₄S | [2] |
| Molecular Weight | 599.76 g/mol | [2] |
| Appearance | White to off-white or slight yellow powder/solid | [4] |
| Purity (HPLC) | ≥95.0% - ≥97.0% | [4] |
| Enantiomeric Purity | ≥98.0% | [4] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [4] |
| Storage Temperature | -20°C, keep in a dark, dry place | [5] |
Note: Some physical properties like melting point and specific rotation are often predicted and may vary between suppliers. It is recommended to refer to the certificate of analysis for lot-specific data.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Homocys(Trt)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4][5] Its application allows for the site-specific incorporation of a D-homocysteine residue into a growing peptide chain. The bulky trityl group on the sulfur atom effectively prevents unwanted side reactions, such as oxidation to a disulfide, during the synthesis cycles.
The general workflow for incorporating Fmoc-D-Homocys(Trt)-OH into a peptide sequence follows the standard Fmoc-SPPS cycle. This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the activated Fmoc-D-Homocys(Trt)-OH.
Experimental Protocols
The following are generalized protocols for the key steps involving Fmoc-D-Homocys(Trt)-OH in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and other amino acids used.
2.1.1. Fmoc Group Deprotection
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the peptide-resin with the 20% piperidine/DMF solution.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the solution.
-
Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
2.1.2. Coupling of Fmoc-D-Homocys(Trt)-OH
Due to the steric hindrance of the trityl group, efficient coupling of Fmoc-D-Homocys(Trt)-OH may require the use of potent coupling reagents.
Table 2: Recommended Coupling Reagent Cocktails
| Coupling Reagent | Additive | Base (equiv.) | Activation Time | Coupling Time |
| HBTU/HATU | HOBt/HOAt (1 eq.) | DIPEA or 2,4,6-Collidine (2 eq.) | 1-2 min | 1-2 hours |
| PyBOP | HOBt (1 eq.) | DIPEA or NMM (2 eq.) | 1-2 min | 1-2 hours |
| DIC | HOBt or Oxyma (1 eq.) | N/A | In situ | 2-4 hours |
Equivalents are relative to the amino acid.
Protocol: Coupling using HATU/DIPEA
-
In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive, indicating free amines, a recoupling step may be necessary.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF.
2.1.3. Final Cleavage and Deprotection
The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups, including the trityl group from the D-homocysteine residue.
-
Cleavage Cocktail: A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to irreversibly trap the liberated trityl cations, preventing re-attachment to the thiol group.
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Potential Side Reactions
-
Racemization: Like other amino acids, D-homocysteine can be susceptible to racemization during the activation step, especially with certain coupling reagents and prolonged pre-activation times.[6][7] The use of additives like HOBt or Oxyma and minimizing pre-activation can help suppress this side reaction.[6]
-
Aspartimide Formation: If an aspartic acid residue is present in the peptide sequence, the use of a piperidine solution for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.[8]
-
Oxidation: While the trityl group provides robust protection, premature deprotection can expose the thiol group, making it susceptible to oxidation and the formation of unwanted disulfide bonds.
Analytical Characterization
The purity and identity of peptides containing D-homocysteine can be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the crude peptide and for purifying the final product. The method will need to be optimized based on the overall properties of the peptide.[9][10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the D-homocysteine residue.[11][12][13]
Experimental and Logical Workflows
The following diagrams illustrate the key processes involving Fmoc-D-Homocys(Trt)-OH in peptide synthesis.
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) for the incorporation of Fmoc-D-Homocys(Trt)-OH.
Caption: Workflow for the final cleavage and deprotection of a peptide containing a Trt-protected D-homocysteine residue.
Conclusion
Fmoc-D-Homocys(Trt)-OH is a valuable and versatile building block for the synthesis of peptides with enhanced stability and unique structural features. A thorough understanding of its chemical properties, combined with optimized coupling and deprotection protocols, is essential for its successful application. By carefully considering potential side reactions and employing robust analytical methods, researchers can effectively incorporate this non-canonical amino acid to advance their research and development efforts in peptide science.
References
- 1. Fmoc-D-Homocys(Trt)-OH | 1007840-62-1 | Benchchem [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. FMOC-D-HOMOCYS(TRT)-OH - [sigmaaldrich.com]
- 4. Fmoc-hCys(Trt)-OH Novabiochem 167015-23-8 [sigmaaldrich.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. [PDF] HPLC Analysis of Homocysteine and Related Compounds | Semantic Scholar [semanticscholar.org]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
